molecular formula C6H11NOS B8311696 3-Hydroxy-2,2-dimethyl-1-propylthiocyanate

3-Hydroxy-2,2-dimethyl-1-propylthiocyanate

Cat. No. B8311696
M. Wt: 145.23 g/mol
InChI Key: NMTRJDNQPNPSCE-UHFFFAOYSA-N
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Patent
US05155108

Procedure details

A mixture of 16.7 g of 3-bromo-2,2-dimethyl-1-propanol, 14.6 g of potassium thiocyanate and 60 ml of dimethylformamide was stirred for 4 hours at 130°-140° C. The reaction solution was cooled to room temperature (hereinafter means "5°-20° C."), to which a mixture of 200 ml of diethyl ether and 200 ml of water was added. The ethereal layer was collected. The aqueous layer was extracted with 150 ml of diethyl ether. The combined ethereal layers were washed with a saturated saline, dried over anhydrous magnesium sulfate and distilled to remove the solvent. The residue was distilled under reduced pressure to obtain 12.4 g of 3-hydroxy-2,2-dimethyl-1-propylthiocyanate.
Quantity
16.7 g
Type
reactant
Reaction Step One
Quantity
14.6 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
Br[CH2:2][C:3]([CH3:7])([CH3:6])[CH2:4][OH:5].[S-:8][C:9]#[N:10].[K+].CN(C)C=O.C(OCC)C>O>[OH:5][CH2:4][C:3]([CH3:7])([CH3:6])[CH2:2][S:8][C:9]#[N:10] |f:1.2|

Inputs

Step One
Name
Quantity
16.7 g
Type
reactant
Smiles
BrCC(CO)(C)C
Name
Quantity
14.6 g
Type
reactant
Smiles
[S-]C#N.[K+]
Name
Quantity
60 mL
Type
reactant
Smiles
CN(C=O)C
Step Two
Name
Quantity
200 mL
Type
reactant
Smiles
C(C)OCC
Name
Quantity
200 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred for 4 hours at 130°-140° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
"5°-20° C."
ADDITION
Type
ADDITION
Details
was added
CUSTOM
Type
CUSTOM
Details
The ethereal layer was collected
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with 150 ml of diethyl ether
WASH
Type
WASH
Details
The combined ethereal layers were washed with a saturated saline
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
DISTILLATION
Type
DISTILLATION
Details
distilled
CUSTOM
Type
CUSTOM
Details
to remove the solvent
DISTILLATION
Type
DISTILLATION
Details
The residue was distilled under reduced pressure

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
OCC(CSC#N)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 12.4 g
YIELD: CALCULATEDPERCENTYIELD 85.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.